molecular formula C7H15N5O4 B13259634 Methyl2-amino-5-(N'-nitrocarbamimidamido)pentanoate

Methyl2-amino-5-(N'-nitrocarbamimidamido)pentanoate

Cat. No.: B13259634
M. Wt: 233.23 g/mol
InChI Key: OOLXFVMDIXZMAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate typically involves the reaction of arginine derivatives with nitro compounds under specific conditions. One common method involves the esterification of arginine with methanol in the presence of a strong acid catalyst, followed by nitration using nitric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential role in biological pathways and as a tool for investigating enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound can also modulate signaling pathways by interacting with receptors and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H15N5O4

Molecular Weight

233.23 g/mol

IUPAC Name

methyl 2-amino-5-[carbamimidoyl(nitro)amino]pentanoate

InChI

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-11(7(9)10)12(14)15/h5H,2-4,8H2,1H3,(H3,9,10)

InChI Key

OOLXFVMDIXZMAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCN(C(=N)N)[N+](=O)[O-])N

Origin of Product

United States

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